4-Methyloctan-1-ol
Description
Significance within Natural Product Chemistry
The primary significance of 4-Methyloctan-1-ol in natural product chemistry lies in its identification as a semiochemical, specifically as a component of insect pheromones. pherobase.com Pheromones are chemical substances released by an organism that elicit a specific response in another individual of the same species. Methyl-branched alcohols, including this compound, are a notable class of these communication molecules. rsc.org
Detailed research has identified this compound as a key component in the aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros, a significant pest of palm trees. researchgate.net Furthermore, it has been recognized as a constituent of the female-produced sex pheromone of the apple brown bug, Atractotomus mali. The specific stereochemistry of these naturally occurring chiral molecules is often crucial for their biological activity, a central theme in pheromone research. rsc.orgpnas.org The presence of this compound in these evolutionarily distant insect orders highlights the convergent evolution of certain chemical signals for vital life processes.
The table below summarizes the key occurrences of this compound as an insect pheromone component based on available research.
| Insect Species | Common Name | Pheromone Type | Reference |
| Oryctes rhinoceros | Rhinoceros Beetle | Aggregation | researchgate.net |
| Atractotomus mali | Apple Brown Bug | Sex | rsc.org |
Overview of Scholarly Research Directions Pertaining to Methyl-Branched Alcohols
The study of this compound is emblematic of broader research trends focused on methyl-branched alcohols within chemical ecology and organic synthesis. These research directions are multifaceted and interconnected.
A primary area of investigation is the structural elucidation and biosynthesis of these natural products. rsc.org Researchers are keen to understand the enzymatic pathways that lead to the formation of these branched structures, as the position and stereochemistry of the methyl group are often critical for biological function. rsc.orgdiva-portal.org For instance, the biosynthesis of many methyl-branched pheromones is thought to involve the incorporation of propionate (B1217596) units derived from methylmalonyl-CoA into a fatty acyl-CoA precursor. rsc.org
Another significant research avenue is the enantioselective synthesis of methyl-branched alcohols. nih.govdiva-portal.org The ability to synthesize specific stereoisomers in high purity is essential for several reasons. Firstly, it allows for the confirmation of the absolute configuration of the natural pheromone. Secondly, it enables detailed structure-activity relationship studies, where different isomers are tested to determine their effect on insect behavior. nih.govpnas.org This knowledge is paramount for developing effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring or mating disruption. nih.gov Various synthetic strategies have been developed, often employing chiral building blocks or asymmetric catalysis. diva-portal.orgresearchgate.net
Furthermore, research extends to the neurophysiological and behavioral responses of insects to these compounds. nih.govresearchgate.net Scientists investigate how insects detect and process the chemical information encoded in the structure of methyl-branched alcohols. This involves studying the olfactory receptor neurons and higher processing centers in the insect brain. Understanding these mechanisms can provide insights into the evolution of chemical communication systems. nih.gov
The table below outlines the major research directions concerning methyl-branched alcohols.
| Research Direction | Key Focus Areas |
| Structural Elucidation & Biosynthesis | - Determination of methyl group position and stereochemistry.- Identification of biosynthetic pathways and key enzymes. rsc.orgdiva-portal.org |
| Enantioselective Synthesis | - Development of synthetic routes to produce specific stereoisomers.- Confirmation of natural product structure.- Provision of material for bioassays. nih.govdiva-portal.orgresearchgate.net |
| Structure-Activity Relationships | - Correlating specific structural features (e.g., chirality) with biological activity.- Informing the design of potent and selective pheromone analogs. nih.govpnas.org |
| Neurophysiology & Behavior | - Investigating insect olfactory detection mechanisms.- Studying the behavioral responses elicited by these compounds. nih.govresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
38514-03-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
4-methyloctan-1-ol |
InChI |
InChI=1S/C9H20O/c1-3-4-6-9(2)7-5-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
MWWKESKJRHQWEF-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCO |
Canonical SMILES |
CCCCC(C)CCCO |
Other CAS No. |
38514-03-3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyloctan 1 Ol and Its Stereoisomers
Classical Organic Synthesis Approaches
Traditional synthetic routes to 4-methyloctan-1-ol often rely on well-established functional group transformations and carbon-carbon bond-forming reactions. These methods are valuable for producing racemic or diastereomeric mixtures of the target alcohol.
Reductive Transformations of Carboxylic Acids and Esters to Alcohols
A common and straightforward method for preparing this compound involves the reduction of 4-methyloctanoic acid or its corresponding esters. nih.gov For instance, 4-methyloctanoic acid can be first esterified to methyl 4-methyloctanoate or ethyl 4-methyloctanoate. nih.gov The subsequent reduction of these esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent effectively converts the ester functional group into a primary alcohol, yielding this compound. nih.gov This approach is a staple in organic synthesis due to its high efficiency and the ready availability of the starting carboxylic acid. nih.govresearchgate.net
Another variation involves the direct reduction of the carboxylic acid itself. While more vigorous conditions might be required compared to ester reduction, reagents have been developed that can selectively reduce carboxylic acids in the presence of other functional groups. researchgate.net
Table 1: Examples of Reductive Transformations for this compound Synthesis
| Starting Material | Reagents | Product | Reference |
| Ethyl 4-methyloctanoate | Lithium aluminum hydride (LiAlH₄), Ether | This compound | nih.gov |
| 4-Methyloctanoic acid | Boron trifluoride etherate, Methanol (for esterification), then LiAlH₄ | This compound | nih.gov |
Carbon Chain Elongation Strategies Utilizing Grignard Reagents
Grignard reagents are powerful nucleophiles widely used for constructing carbon-carbon bonds. mnstate.eduadichemistry.com The synthesis of this compound can be achieved by reacting a suitable Grignard reagent with an appropriate electrophile to build the eight-carbon backbone. One strategy involves the reaction of a Grignard reagent with ethylene (B1197577) oxide (oxirane). vaia.com This reaction opens the epoxide ring and forms a new carbon-carbon bond, extending the carbon chain by two atoms and introducing a hydroxyl group. For example, the Grignard reagent derived from 1-bromo-2-methylhexane (B35086) could react with ethylene oxide to produce this compound after an aqueous workup.
Alternatively, a Grignard reagent can be coupled with a halo-protected alcohol derivative. For instance, the Grignard reagent from 1-bromo-2-methylbutane (B81432) can be reacted with 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran in the presence of a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) to form the protected alcohol, which can then be deprotected to yield this compound.
Table 2: Grignard Reagent-Based Syntheses of this compound
| Grignard Reagent Precursor | Electrophile | Catalyst/Conditions | Product | Reference |
| 1-Bromo-2-methylhexane | Ethylene oxide | Dry ether, then H₂O workup | This compound | vaia.com |
| 1-Bromo-2-methylbutane | 2-((3-Bromopropyl)oxy)tetrahydro-2H-pyran | Li₂CuCl₄, THF | This compound (after deprotection) |
Catalytic Hydrogenation Methods for Alcohol Production
Catalytic hydrogenation is a versatile and industrially important method for the reduction of various functional groups. While direct catalytic hydrogenation of a carboxylic acid to an alcohol is challenging, it is more commonly applied to the reduction of aldehydes, ketones, or unsaturated precursors. For example, if 4-methyloctanal were available, it could be readily reduced to this compound using catalytic hydrogenation with catalysts such as Raney nickel, platinum oxide, or rhodium on carbon under a hydrogen atmosphere. google.comgoogle.com
This method is also applicable to the synthesis of related branched alcohols. For instance, in the production of 4-methylpentanal, an intermediate that could be reduced to the corresponding alcohol, catalytic hydrogenation is a key step. google.com The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yields and selectivity.
Asymmetric and Stereoselective Synthesis of this compound
The biological activity of this compound is often dependent on its stereochemistry. nih.gov Therefore, the development of asymmetric synthetic routes to produce specific enantiomers or diastereomers is of high importance.
Chiral Auxiliary and Catalyst-Driven Enantioselective Routes
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.orglookchem.com After the desired stereocenter is created, the auxiliary is removed. The synthesis of the enantiomers of 4-methyloctanoic acid, a direct precursor to this compound, has been achieved using chiral auxiliaries like (R,R)- and (S,S)-pseudoephedrine-propionamides. nih.gov Evans oxazolidinones are another class of widely used chiral auxiliaries for asymmetric alkylations and other transformations that could be applied to the synthesis of chiral building blocks for this compound. rsc.org
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a powerful alternative. For example, the enantioselective reduction of a ketone precursor using a chiral catalyst can produce a specific stereoisomer of the corresponding alcohol. While not specifically detailed for this compound in the provided context, this approach is a cornerstone of modern asymmetric synthesis. The Sharpless asymmetric epoxidation, for instance, uses a chiral catalyst to create chiral epoxides from allylic alcohols, which can then be converted to various stereoisomers of more complex molecules. beilstein-journals.org
Table 3: Asymmetric Synthesis Strategies for this compound Precursors
| Method | Key Reagent/Catalyst | Target Intermediate | Reference |
| Chiral Auxiliary | (R,R)- or (S,S)-Pseudoephedrine-propionamide | Enantiomers of 4-methyloctanoic acid | nih.gov |
| Chiral Auxiliary | Evans Oxazolidinones | Chiral carboxylic acid derivatives | rsc.org |
| Asymmetric Catalysis | Sharpless Epoxidation Reagents | Chiral epoxides | beilstein-journals.org |
Application of Cyclopropane (B1198618) Intermediates for Chiral Methyl-Branched Alcohol Synthesis
An innovative approach to the synthesis of chiral methyl-branched alcohols, including this compound, involves the use of cyclopropane intermediates. acs.orgresearchgate.net This methodology leverages the unique reactivity of the strained three-membered ring. The synthesis can start from readily available materials and proceed through the formation of a chiral cyclopropane derivative. researchgate.net
The key step is often the stereoselective opening of the cyclopropane ring, which can be induced by various reagents. rsc.org This ring-opening can lead to the formation of an acyclic carbon chain with a specific stereochemistry at the methyl-branched center. For example, several chiral building blocks, including (4R)-4-methyloctan-1-ol, have been successfully synthesized using this cyclopropane intermediate strategy. researchgate.net The Simmons-Smith cyclopropanation is a well-known method for creating cyclopropane rings and can be performed stereoselectively, particularly on allylic alcohols. mdpi.com The subsequent cleavage of a C-C bond in the cyclopropane ring can then establish the desired stereocenter of the acyclic alcohol. acs.org
This method offers a powerful and versatile tool for the construction of enantiomerically enriched methyl-branched alcohols, which are common structural motifs in insect pheromones. acs.orgresearchgate.net
Chemoenzymatic and Biocatalytic Pathways for Stereoisomer Generation
The generation of specific stereoisomers of chiral alcohols like this compound is crucial, particularly for applications such as pheromone synthesis where biological activity is often dependent on a single enantiomer or a specific ratio of stereoisomers. Chemoenzymatic and biocatalytic approaches have emerged as powerful strategies for asymmetric synthesis, offering high selectivity under mild reaction conditions. These methods often employ isolated enzymes or whole-cell systems to resolve racemic mixtures or to create chiral centers with high fidelity.
A prominent example in the synthesis of related methyl-branched alcohols is the one-pot, multi-enzymatic synthesis of all four stereoisomers of 4-methylheptan-3-ol. nih.gov This process utilizes two sequential enzymatic reductions starting from 4-methylhept-4-en-3-one. nih.gov An ene-reductase (ER) first reduces the carbon-carbon double bond to create the first stereocenter at C4, followed by an alcohol dehydrogenase (ADH) that reduces the ketone to generate the second stereocenter at C3. nih.gov By selecting different combinations of stereocomplementary ERs and ADHs, all four possible stereoisomers can be selectively produced. nih.gov
Lipase-catalyzed kinetic resolutions are also a widely used biocatalytic method. For the synthesis of optically active forms of threo-4-methylheptan-3-ol, lipase (B570770) AK has been used to perform a highly stereospecific transesterification. researchgate.net Similarly, microbial acylases, such as one from Aspergillus, have been employed to prepare these isomers. researchgate.net These enzymatic acylations or deacylations allow for the separation of enantiomers from a racemic mixture, yielding enantiomerically enriched alcohols and corresponding esters.
Furthermore, chemoenzymatic cascades that combine biocatalysis with traditional chemical catalysis are gaining traction. For instance, a biocatalytic hydrogen-borrowing amination has been used to convert racemic 4-methylpentan-2-ol into a chiral amine derivative using an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) system. uniovi.es Such cascades simplify complex synthetic routes and avoid the isolation of unstable intermediates. uniovi.es Native amine dehydrogenases have also proven effective in the biocatalytic reductive amination of ketones to produce short-chain chiral amines and amino alcohols with high conversion and enantioselectivity. frontiersin.org
Table 1: Examples of Chemoenzymatic and Biocatalytic Methods for Stereoisomer Generation
| Precursor/Substrate | Enzyme(s)/Catalyst System | Product | Key Finding | Reference(s) |
| 4-Methylhept-4-en-3-one | Ene-reductase (ER) and Alcohol Dehydrogenase (ADH) | All four stereoisomers of 4-methylheptan-3-ol | One-pot, two-enzyme system allows for selective synthesis of all possible stereoisomers. | nih.gov |
| Racemic 4-methylheptan-3-ol | Lipase AK | Optically active threo-4-methylheptan-3-ol | Lipase-catalyzed transesterification provides a stereospecific route to the desired isomers. | researchgate.net |
| Racemic 4-methylpentan-2-ol | Alcohol Dehydrogenase (ADH) and Amine Dehydrogenase (AmDH) | (R)-1-{4-[(4-methylpentan-2-yl)-amino]phenyl}ethan-1-one | A hydrogen-borrowing chemoenzymatic cascade converts a racemic alcohol to a chiral amine derivative. | uniovi.es |
| Various ketones (e.g., 3-methylbutan-2-one) | Native Amine Dehydrogenase (e.g., MsmeAmDH) | Chiral amines and amino alcohols (e.g., (S)-butan-2-amine) | Biocatalytic reductive amination provides access to short-chain chiral amines with high enantioselectivity. | frontiersin.org |
Synthesis of Structurally Related Methyl-Branched Alcohol Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for structure-activity relationship studies, the development of new materials, and the creation of novel bioactive compounds. A variety of synthetic methodologies have been developed to produce these structurally related methyl-branched alcohols.
One approach involves the chemical synthesis of specific enantiomers from chiral precursors. For example, the (S)-(-) and (R)-(+) enantiomers of 3-ethyl-4-methylpentan-1-ol (B15328544) were synthesized starting from commercially available (R)-(+)-limonene. researchgate.net This multi-step synthesis demonstrates how natural chiral pool compounds can be used to construct complex methyl-branched alcohol targets. researchgate.net
Derivatives of methyl-branched alcohols, such as esters, are also of significant interest. Engineered Escherichia coli has been used to synthesize esters composed of multi-methyl-branched-chain fatty acids and short branched-chain alcohols like isobutanol and isopentanol. nih.gov This metabolic engineering approach allows for the de novo production of novel branched esters from simple feedstocks like glucose and propionate (B1217596). nih.gov In materials science, methyl-branched diols are used to synthesize novel polyesters. The introduction of methyl branches along the polymer backbone, by using monomers like 2,5-hexanediol (B147014) (a methyl-branched analogue of 1,4-butanediol), has been shown to increase the glass transition temperature (Tg) and hydrophobicity of the resulting copolyesters. acs.org
Synthetic routes have also been established for analogues containing additional functional groups. For instance, a series of ethambutol (B1671381) analogues, which are methyl-branched diamino alcohols, were synthesized by reacting the appropriate amino alcohol with dibromoethane. mdpi.com Another common strategy is reductive amination, which can be used to synthesize amino alcohol derivatives. The ring-opening of epoxides with amines is another versatile method for producing amino alcohols, offering potential stereochemical control. vulcanchem.com Additionally, industrial processes like hydroformylation can be used to produce saturated branched alcohols from olefin oligomers, which can then be further functionalized into derivatives like nonionic surfactants or ester-based lubricants. google.com
Table 2: Synthesis of Structurally Related Methyl-Branched Alcohol Analogues and Derivatives
| Product Type | Starting Material(s) | Key Reagents/Methodology | Product Example | Reference(s) |
| Chiral Alcohol Analogue | (R)-(+)-Limonene | Multi-step chemical synthesis | (S)-3-Ethyl-4-methylpentan-1-ol | researchgate.net |
| Branched Ester Derivative | Glucose, Propionate | Engineered E. coli coculture | Esters of multi-methyl-branched fatty acids and branched-chain alcohols | nih.gov |
| Polyester Derivative | Methyl-branched diols, Diacids | Polymerization | Furandioate-adipate copolyesters | acs.org |
| Diamino Alcohol Analogue | 2-Amino-3-methylbutan-1-ol (S-valinol), Dibromoethane | Nucleophilic substitution | (2S,2′S)-2,2′-(Ethylene-1,2-diamino)di(3-methylbutan-1-ol) | mdpi.com |
| Saturated Branched Alcohol | Propylene/Butylene Oligomers | Hydroformylation (Cobalt carbonyl catalyst) | Tridecanol | google.com |
Biosynthesis and Metabolic Pathways of 4 Methyloctan 1 Ol
Enzymatic Formation Mechanisms in Biological Systems
The biosynthesis of 4-methyloctan-1-ol is understood to proceed through multi-step enzymatic pathways, typically involving the formation of a branched-chain carboxylic acid precursor followed by reductive steps. The specific enzymes and intermediates can be inferred from studies on related compounds and general metabolic principles in microorganisms and insects.
The carbon backbone of this compound is derived from its corresponding carboxylic acid, 4-methyloctanoic acid. In certain anaerobic bacteria, a proposed pathway for the formation of 4-methyloctanoic acid involves the degradation of n-alkanes. This process is initiated by the addition of the alkane to fumarate, a reaction catalyzed by alkylsuccinate synthase. Subsequent carbon skeleton rearrangement and oxidation reactions lead to the formation of 4-methyloctanoic acid.
The final and critical step in the biosynthesis of this compound is the reduction of the carboxyl group of 4-methyloctanoic acid. This reduction typically occurs in two stages: the conversion of the carboxylic acid to its corresponding aldehyde (4-methyloctanal), followed by the reduction of the aldehyde to the primary alcohol. This two-step process is catalyzed by a carboxylate reductase (CAR) and an alcohol dehydrogenase (ADH), respectively. Alternatively, some organisms may utilize a pathway where an aldehyde reductase, a type of alcohol dehydrogenase, directly reduces the aldehyde intermediate to the final alcohol product.
Alcohol dehydrogenases are a broad family of enzymes known to catalyze the reversible oxidation of alcohols to aldehydes or ketones. Several ADHs exhibit broad substrate specificity, enabling them to act on a variety of aliphatic and aromatic compounds, including branched-chain aldehydes. For instance, the NADP-dependent alcohol dehydrogenase 6 (ADH6) from baker's yeast (Saccharomyces cerevisiae) is an aldehyde reductase that is active on both linear and branched-chain aliphatic aldehydes. uniprot.org Its primary physiological role is believed to be aldehyde reduction due to a much higher catalytic efficiency for aldehydes compared to alcohols. uniprot.org The existence of such enzymes supports the proposed final step in the synthesis of this compound. While the specific ADH responsible for reducing 4-methyloctanal in every biological context has not been identified, the characteristics of known ADHs provide a clear enzymatic basis for this transformation.
Table 1: Examples of Alcohol Dehydrogenases with Activity on Branched-Chain Substrates
| Enzyme | Source Organism | Substrate Specificity | Cofactor | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase 6 (ADH6) | Saccharomyces cerevisiae | Active on linear and branched-chain primary alcohols and aldehydes. High efficiency as an aldehyde reductase. | NADP+ | uniprot.org |
| Alcohol Dehydrogenase 7 (Adh7p) | Saccharomyces cerevisiae | Similar specificity to Adh6p, with activity towards linear and branched-chain alcohols. | NADP+ | oup.com |
| Engineered Alcohol Dehydrogenase I (ScADH) | Saccharomyces cerevisiae | Mutated forms (e.g., W93A) acquired activity on branched-chain alcohols like cyclohexanol. | NAD+ | nih.gov |
Identification and Characterization in Microbial and Other Biological Metabolomes
The presence of this compound has been confirmed in the metabolomes of various organisms, most notably as a semiochemical in insects. It has also been detected in analyses of microbial volatile organic compounds (MVOCs), although its occurrence is less common than other short-branched alcohols.
In the animal kingdom, this compound is a known component of the aggregation pheromone blend of several species of rhinoceros beetles (genus Oryctes). In the date palm root borer, Oryctes agamemnon, and the Persian date palm trunk borer, Oryctes elegans, this compound has been identified from volatiles collected from males. researchgate.net It is often found in conjunction with its precursor, 4-methyloctanoic acid, and its ester derivative, ethyl 4-methyloctanoate. researchgate.netnih.gov While ethyl 4-methyloctanoate is often the primary attractant, the complete blend of compounds, including this compound, is crucial for the full behavioral response in these insects.
The identification of this compound in microbial metabolomes is less direct but strongly suggested by the presence of closely related compounds. For example, headspace analysis of the actinomycete Micromonospora aurantiaca revealed the presence of methyl 4-methyloctanoate. beilstein-journals.org The biosynthesis of this ester implies the existence of a 4-methyloctanoyl intermediate within the organism's metabolism, which could potentially be reduced to this compound. Furthermore, numerous studies on MVOCs have demonstrated that bacteria and fungi are prolific producers of various branched-chain alcohols, such as 3-methylbutan-1-ol and 2-methylbutan-1-ol, which are common byproducts of amino acid metabolism. rsc.orgmdpi.comuni-rostock.de This general capability for synthesizing branched-chain alcohols makes it highly probable that specific microbial species produce this compound under particular growth conditions, even if it has not been widely reported. The compound has also been listed in the Human Metabolome Database, indicating its detection in human samples, though its origin, whether endogenous or from microbial sources in the gut, is not specified.
Table 2: Documented Occurrences of this compound and Related Compounds in Biological Systems
| Compound | Organism/Source | Role/Context | Reference |
|---|---|---|---|
| This compound | Oryctes agamemnon (Date palm root borer) | Male-produced volatile, pheromone component | researchgate.net |
| This compound | Oryctes elegans (Persian date palm trunk borer) | Male-produced volatile, pheromone component | researchgate.net |
| 4-Methyloctanoic acid | Oryctes rhinoceros (Coconut rhinoceros beetle) | Male-produced volatile, pheromone component | nih.gov |
| Ethyl 4-methyloctanoate | Oryctes rhinoceros (Coconut rhinoceros beetle) | Male-produced aggregation pheromone | nih.govguaminsects.net |
| Methyl 4-methyloctanoate | Micromonospora aurantiaca (Actinomycete) | Volatile organic compound | beilstein-journals.org |
Chemical Ecology and Biological Roles of 4 Methyloctan 1 Ol
Function as an Insect Pheromone and Semiochemical
4-Methyloctan-1-ol is a naturally occurring compound that plays a crucial role in the chemical communication systems of certain insects. Unlike the more extensively studied pheromones in social insects like ants, the primary identification of this compound as a semiochemical has been in the order Coleoptera (beetles).
While a variety of other branched-chain alcohols, such as (R)-3-ethyl-4-methylpentan-1-ol, have been identified as key pheromone components in ants (Hymenoptera: Formicidae), research has not prominently documented this compound in this context. antwiki.orgnih.govkuleuven.beresearchgate.net Instead, its identification as a male-produced volatile has been established in beetles, particularly within the Scarabaeidae family.
Volatile emissions from males of the date palm pest, Oryctes agamemnon, were found to contain this compound. nih.govpherobase.com It has also been reported in the volatiles of another related species, Oryctes elegans, although a specific behavioral function was not determined in that particular study. researchgate.net
Table 1: Documented Identification of this compound in Insect Species
| Species | Order | Family | Gland/Source | Context of Identification |
|---|---|---|---|---|
| Oryctes agamemnon | Coleoptera | Scarabaeidae | Male Effluvia | Component of male-produced aggregation pheromone blend. nih.govpherobase.com |
| Oryctes elegans | Coleoptera | Scarabaeidae | Male Volatiles | Identified in volatile collections, but behavioral function was not assigned in the study. researchgate.net |
The specificity of a chemical signal in insects is often determined not by a single compound but by a precise blend of multiple components. The case of Oryctes agamemnon illustrates this principle well. Males of this species emit a complex, four-part pheromone blend where this compound is one of the constituents. nih.gov
The complete blend identified from male O. agamemnon emissions includes:
Ethyl 4-methyloctanoate
4-Methyloctanoic acid
4-Methyloctanyl acetate (B1210297)
this compound
Laboratory-based olfactometer experiments demonstrated that this compound on its own could attract both sexes of the beetle. nih.gov However, field trials revealed a more complex synergistic interaction. The most attractive lure for trapping O. agamemnon was a mixture of ethyl 4-methyloctanoate and 4-methyloctanoic acid, especially when combined with odors from the host palm. nih.gov This suggests that while this compound is a key part of the natural emission and is detected by the beetles, its primary role may be to act in concert with the other components to create a highly specific, species-defining signal. This multi-component system contrasts with that of the related Coconut Rhinoceros Beetle, Oryctes rhinoceros, which primarily uses a single major component, ethyl 4-methyloctanoate, as its aggregation pheromone. mpob.gov.myguaminsects.net
**Table 2: Pheromone Blend Components of *Oryctes agamemnon***
| Compound | Chemical Class | Role in Blend |
|---|---|---|
| Ethyl 4-methyloctanoate | Ester | Major attractant, especially for females. nih.gov |
| 4-Methyloctanoic acid | Carboxylic Acid | Major attractant, synergistic with the ester. nih.gov |
| 4-Methyloctanyl acetate | Ester | Detected by olfactory neurons; attracts males in lab tests. nih.gov |
| This compound | Alcohol | Detected by olfactory neurons; attracts both sexes in lab tests. nih.gov |
The identification of pheromones is a cornerstone of developing modern Integrated Pest Management (IPM) programs, which utilize semiochemicals for monitoring and mass trapping of pest insects. For rhinoceros beetles, the most widely commercialized lure is based on ethyl 4-methyloctanoate. mpob.gov.myunsri.ac.id
However, the discovery of the multi-component pheromone blend in O. agamemnon opens new possibilities for enhancing pest control strategies. Research indicates that the specific blend containing this compound provides a foundation for developing more effective mass trapping systems specifically targeting this destructive date palm pest. nih.gov By mimicking the natural, complex signal more closely, these advanced lures could potentially increase capture rates and specificity.
Furthermore, this compound serves as a direct chemical precursor in the synthesis of ethyl 4-methyloctanoate, the major pheromone component for other Oryctes species. arkat-usa.orgresearchgate.net This makes it a valuable intermediate compound for the industrial production of pheromone lures used in the management of pests like the Coconut Rhinoceros Beetle.
Elucidation of Species-Specificity and Blending Effects in Pheromonal Communication
Involvement in Interspecies Chemical Communication
The primary documented biological role of this compound is as a component of an intraspecific aggregation pheromone, facilitating the gathering of individuals of the same species. nih.gov In the broader field of chemical ecology, it is understood that chemical signals released by one species can often be detected by others, leading to interspecific interactions. researchgate.net Such compounds that benefit the receiver but not the emitter are known as kairomones. However, specific research detailing an interspecific role for this compound, such as acting as a kairomone for a predator or a deterrent for a competing species, is not prominent in existing scientific literature.
Environmental Fate and Distribution of this compound
Understanding the environmental persistence and distribution of semiochemicals is important, especially when they are deployed in large quantities for pest management.
Transport and Partitioning Mechanisms within Environmental Compartments
The movement and ultimate fate of this compound in the environment are governed by its inherent physicochemical properties. These properties dictate how the compound partitions between various environmental compartments, including air, water, soil, and biota. In the absence of extensive experimental data for this compound, its environmental behavior is largely predicted using Quantitative Structure-Property Relationship (QSPR) models, such as those provided by the U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). nih.gov These models use the chemical's structure to estimate key environmental fate and transport properties. nih.gov
The partitioning of a chemical is its distribution between two or more phases or compartments. For this compound, key properties influencing this behavior include its octanol-water partition coefficient (Kow), water solubility, vapor pressure, and Henry's Law constant. These parameters, predicted by computational models, provide a scientific basis for assessing the compound's likely distribution in the environment. nih.govnih.gov
Physicochemical Properties and Partitioning Tendencies
The tendency of this compound to favor one environmental compartment over another can be inferred from its predicted properties.
Water Solubility and Soil/Sediment Partitioning: The predicted water solubility of this compound is relatively low. This limited affinity for water, combined with a high octanol-water partition coefficient (log Kow), suggests that the compound will tend to move from the water column into organic-rich phases. The soil adsorption coefficient (Koc) further quantifies this tendency, indicating the ratio of the chemical adsorbed per unit mass of organic carbon in the soil to its concentration in the solution at equilibrium. A high Koc value implies that this compound is likely to be immobile in soil, binding strongly to organic matter and sediment rather than remaining in soil water or groundwater.
Octanol-Water Partition Coefficient (Kow) and Bioaccumulation: The octanol-water partition coefficient is a critical parameter for assessing a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water). rushim.ru The high predicted log Kow value for this compound indicates it is significantly more soluble in octanol (B41247), a surrogate for lipids, than in water. rushim.ru This suggests a strong potential for the compound to bioaccumulate in the fatty tissues of organisms. Chemicals with a high log Kow are often flagged for their potential to concentrate in living organisms and magnify up the food chain.
Vapor Pressure and Henry's Law Constant (Air-Water Partitioning): The vapor pressure of a substance indicates its tendency to volatilize from a pure state, while the Henry's Law constant describes its partitioning behavior between air and water. biointerfaceresearch.com The predicted values for this compound suggest a moderate tendency to volatilize from water surfaces. This indicates that if released into aquatic environments, a fraction of the compound would be expected to partition from the water into the atmosphere. Once in the atmosphere, its persistence would be determined by degradation processes, such as its reaction with hydroxyl radicals. oecd.org
Predicted Environmental Fate Properties
The following table summarizes the key physicochemical and environmental fate properties for this compound, as estimated by widely used predictive models. These values are essential inputs for environmental fate models that predict the distribution of chemicals across different media.
| Property | Predicted Value | Unit | Significance in Environmental Partitioning |
|---|---|---|---|
| Molecular Weight | 144.25 | g/mol | Basic property used in most environmental fate calculations. |
| Boiling Point | 195.14 | °C | Indicates low volatility under standard conditions. |
| Water Solubility | 160.8 | mg/L | Low solubility suggests a tendency to partition out of the aqueous phase. |
| Vapor Pressure | 0.0229 | mm Hg | Low vapor pressure indicates a slower rate of evaporation into the atmosphere. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.36 | Log units | Indicates a high potential for bioaccumulation in organisms and adsorption to organic matter. |
| Henry's Law Constant | 2.53 x 10-5 | atm·m³/mol | Suggests that volatilization from water can be a relevant transport mechanism. |
| Log Koc (Soil Adsorption Coefficient) | 2.51 | Log units | Indicates moderate to low mobility in soil; the compound is expected to adsorb to soil organic carbon. |
Fugacity Modeling Perspective
Based on the predicted properties in Table 1:
A Level I fugacity model would likely show that if this compound were introduced into this closed environment, it would predominantly partition into the soil and sediment compartments due to its high Kow and Koc values. A smaller, but significant, fraction would be found in water, with a lesser amount in the air, reflecting its moderate Henry's Law constant and low vapor pressure. For comparison, a related but smaller compound, 4-methylpentan-2-ol, with a lower log Kow (1.68), is predicted to partition primarily into water (59.6%) and air (37.8%), with only a small fraction (2.5%) in soil. oecd.org This highlights how the longer carbon chain and higher lipophilicity of this compound would lead to a greater affinity for the soil and sediment compartments.
Advanced Analytical Methodologies for 4 Methyloctan 1 Ol Characterization and Detection
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-Methyloctan-1-ol from intricate matrices. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization Detection, Mass Spectrometry)
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The sample is vaporized and transported through a capillary column by a carrier gas, most commonly helium. uin-alauddin.ac.id The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.
For general quantification, a Flame Ionization Detector (FID) is often employed due to its robustness and linear response to hydrocarbons. oiv.intoiv.int However, for unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. lu.lv The MS detector fragments the eluting molecules and separates the resulting ions by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint. mdpi.com
Commonly used capillary columns include those with polar stationary phases like polyethylene (B3416737) glycol (e.g., CP-WAX or Carbowax types) for analyzing alcohols, or non-polar phases like 5% phenyl-methylpolysiloxane (e.g., HP-5ms) for general volatile organic compound (VOC) screening. mdpi.com The analysis involves a programmed temperature ramp to ensure the efficient elution of compounds with varying boiling points. uin-alauddin.ac.id
Table 1: Example GC-MS Parameters for Volatile Alcohol Analysis
| Parameter | Setting | Source(s) |
|---|---|---|
| System | Gas Chromatograph coupled to a Mass Spectrometer | mdpi.com |
| Column | CP-WAX 57CB capillary column (25 m x 0.32 mm ID, 0.2 µm film) | |
| Carrier Gas | Helium at a constant flow rate of 1.8 mL/min | |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | uin-alauddin.ac.id |
| Oven Program | Initial 38°C (6 min), ramp to 102°C at 3°C/min, ramp to 200°C at 7°C/min (held 3 min) | |
| MS Detector | Quadrupole or Ion Trap | rsc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Mass Range | m/z 30-350 amu | lu.lv |
| Identification | Comparison of mass spectra and retention indices with libraries (e.g., NIST) | lu.lv |
This table presents typical parameters compiled from methodologies for analyzing volatile compounds, including alcohols, in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Compound Separation
While GC is more common for volatile alcohols, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for separating non-volatile derivatives or for preparative-scale isolation. sielc.commdpi.com In HPLC, a liquid mobile phase pumps the sample through a column packed with small particles (the stationary phase). savemyexams.com
For compounds like this compound, reversed-phase (RP) HPLC is the most suitable approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comacs.org Separation occurs based on the analyte's hydrophobicity. To improve peak shape and resolution, acids such as formic acid or phosphoric acid are often added to the mobile phase. sielc.com Detection can be achieved using various detectors, though for alcohols without a strong chromophore, a universal detector like a refractive index detector (RID) or, more powerfully, a mass spectrometer is required. sielc.comacs.org HPLC is also exceptionally useful for separating isomers after derivatization. mdpi.com
Mass Spectrometry (MS) Based Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both identification and quantification, especially at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
GC-MS is highly effective for the trace analysis of this compound in various samples. mdpi.comnih.gov Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is compared against spectral libraries for confident identification. For enhanced sensitivity in complex matrices, selected ion monitoring (SIM) can be used, where the detector is set to monitor only a few specific ions characteristic of the target analyte, thereby reducing background noise.
For even greater specificity and lower detection limits, tandem mass spectrometry (MS/MS) is employed. Both GC-MS/MS and LC-MS/MS are powerful techniques for trace analysis. nih.govresearchgate.net In an MS/MS system (e.g., a triple quadrupole), the first quadrupole selects a specific parent ion of the target compound. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment (daughter) ion for detection. nih.gov This process, known as multiple reaction monitoring (MRM), is extremely selective and significantly enhances the signal-to-noise ratio, making it possible to detect compounds at nanogram-per-liter levels. acs.orgnih.gov While LC-MS/MS is more commonly applied to larger, less volatile molecules, it is the method of choice for analyzing precursors or derivatives of alcohols in matrices like wine or grape must. researchgate.netmdpi.comnih.gov
Quantitative Analysis of this compound in Complex Biological and Environmental Matrices
Accurate quantification of this compound in complex samples, such as wine, biological fluids, or air, requires robust and validated methods. nih.govmdpi.comresearchgate.net The use of an internal standard (IS) is critical to compensate for variations in sample preparation and instrumental response. rsc.orgmdpi.com Ideally, a stable isotope-labeled version of the analyte is used as the IS for the highest accuracy, a practice known as stable isotope dilution analysis (SIDA). mdpi.comacs.org
Quantitative methods are validated to determine key performance parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgmdpi.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com Advanced techniques like GC-MS/MS and LC-MS/MS can achieve LOQs in the low µg/L or even ng/L range, making them suitable for trace contaminant analysis or biomarker studies. nih.govresearchgate.net For example, a targeted GC-MS/MS method for analyzing 56 volatile compounds in wine, including various alcohols, demonstrated high sensitivity and accuracy. nih.gov Similarly, methods have been developed for quantifying microbial volatile organic compounds, including alcohols like octan-1-ol, in ambient and exhaled air, with LODs as low as a few nanograms per cubic meter. mdpi.com
Table 2: Performance of MS-Based Methods for Quantifying Related Volatile Alcohols
| Analytical Method | Analyte/Matrix | Internal Standard | LOD | LOQ | Source(s) |
|---|---|---|---|---|---|
| GC-MS/MS | Volatile Compounds in Wine | n-heptanol | - | - | nih.gov |
| LC-MS/MS | Thiol Precursors in Must | Not specified | < 1 µg/L | 2-7 µg/L | researchgate.net |
| GC-MS | Volatile Compounds in Ciders | 4-methylpentan-2-ol | < 0.1 mg/L | - | rsc.org |
| TD-GC-MS | Octan-1-ol in Air | Toluene-d8 | 10.53 ng/m³ | 31.90 ng/m³ | mdpi.com |
This table exemplifies the quantitative performance of various mass spectrometry methods for analytes structurally or functionally similar to this compound.
Spectroscopic Characterization Methods
Beyond chromatography and mass spectrometry, other spectroscopic techniques are vital for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the carbon skeleton and the position of the methyl and hydroxyl groups. nih.gov More advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) can establish the connectivity between atoms, providing unambiguous proof of the structure.
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. For this compound, a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, while absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching in the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the detailed mapping of atomic connectivity, confirming the precise structure of this compound. arkat-usa.org
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shift (δ), signal splitting (multiplicity), and integration values of the proton signals are used to deduce the structure. slideshare.net For this compound, the spectrum would reveal distinct signals for each unique proton environment. The protons on the carbon bearing the hydroxyl group (-CH₂OH) are deshielded and would appear at a characteristic downfield shift. Protons along the alkyl chain would resonate at higher fields (upfield), with their exact shifts and splitting patterns determined by their neighboring protons.
For example, the ¹H NMR spectrum of a similar branched primary alcohol, 2-methylpropan-1-ol, shows four distinct proton environments with predictable chemical shifts and splitting patterns, illustrating the power of this technique for structural assignment. docbrown.info The hydroxyl proton (-OH) signal is often a broad singlet, though it can couple with adjacent protons, and its chemical shift can vary depending on solvent and concentration.
Detailed Research Findings for ¹H NMR of this compound:
The predicted ¹H NMR spectrum of this compound (C₉H₂₀O) in a solvent like CDCl₃ would exhibit the following characteristic signals. The structure (CH₃-CH₂-CH₂-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-OH) contains several non-equivalent protons, leading to a complex but interpretable spectrum.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1 (-CH₂OH) | ~ 3.65 | Triplet (t) | 2H | Protons on the carbon directly bonded to the electronegative oxygen atom are deshielded. Split by the two adjacent H-2 protons. |
| H-9 (CH₃-C4) | ~ 0.88 | Doublet (d) | 3H | Methyl protons on the branched carbon (C4), split by the single H-4 proton. |
| H-8 (CH₃-C7) | ~ 0.90 | Triplet (t) | 3H | Terminal methyl protons, split by the two adjacent H-7 protons. |
| Alkyl Chain (H-2, H-3, H-4, H-5, H-6, H-7) | ~ 1.15 - 1.60 | Multiplets (m) | 11H | Overlapping signals from the protons along the backbone of the alkyl chain. |
| -OH | Variable (e.g., ~1.5 - 2.5) | Singlet (s, broad) | 1H | Chemical shift is concentration and solvent dependent; often appears as a broad singlet due to hydrogen exchange. |
¹³C NMR Spectroscopy
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for a direct count of the non-equivalent carbons and gives information about their chemical environment. researchgate.net For this compound, which has nine carbon atoms in unique environments, the ¹³C NMR spectrum is expected to show nine distinct peaks. The carbon atom bonded to the hydroxyl group (C-1) would have a characteristic chemical shift in the 60-70 ppm range, while the other aliphatic carbons would appear at higher fields (10-40 ppm). Computational DFT (Density Functional Theory) methods are increasingly used alongside experimental data to refine and confirm spectral assignments. mestrelab.com
Detailed Research Findings for ¹³C NMR of this compound:
The predicted ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Each of the nine carbons in the this compound structure is chemically distinct and would generate a separate signal.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-CH₂OH) | ~ 62.9 | The C-OH carbon is the most deshielded due to the electronegativity of the attached oxygen atom. |
| C-4 (-CH(CH₃)-) | ~ 36.5 | The branch point carbon, its shift is influenced by the three attached carbon atoms. |
| C-2 | ~ 39.5 | Shift influenced by proximity to the C-1 hydroxyl group and the C-4 branch. |
| C-3 | ~ 30.2 | Standard methylene (B1212753) carbon in an alkyl chain. |
| C-5 | ~ 33.1 | Methylene carbon adjacent to the branch point. |
| C-6 | ~ 29.4 | Standard methylene carbon in an alkyl chain. |
| C-7 | ~ 22.8 | Methylene carbon adjacent to the terminal methyl group. |
| C-8 (Terminal CH₃) | ~ 14.1 | Terminal methyl carbon at the end of the longest chain. |
| C-9 (Branch CH₃) | ~ 19.5 | Methyl carbon at the branch point. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making the IR spectrum a molecular fingerprint.
For this compound, the primary alcohol is the key functional group to be identified. Its presence is confirmed by two main characteristic absorptions: the O-H stretch and the C-O stretch. libretexts.org The O-H bond of an alcohol gives rise to a very prominent, strong, and broad absorption band, which is a hallmark feature in its IR spectrum. studymind.co.uk The C-O stretching vibration provides additional evidence for the alcohol functional group.
Detailed Research Findings for IR Spectroscopy of this compound:
The analysis of the IR spectrum of this compound would confirm its identity as a primary aliphatic alcohol.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |
| 3200 - 3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 2850 - 2960 | C-H Stretch | Alkane (sp³ C-H) | Strong, Sharp |
| 1050 - 1150 | C-O Stretch | Primary Alcohol | Strong, Sharp |
| 1450 - 1470 | C-H Bend | Alkane (-CH₂-, -CH₃) | Medium |
Structure Activity Relationship Sar Studies of 4 Methyloctan 1 Ol and Its Structural Analogues
Correlating Specific Structural Motifs with Biological Activity (e.g., Pheromonal Efficacy)
The efficacy of 4-Methyloctan-1-ol and its analogues as pheromones is highly dependent on specific structural motifs that are recognized by the olfactory receptors of target insects. Research has shown that even minor alterations to the molecule can lead to a significant or complete loss of biological activity.
Key structural features that influence pheromonal efficacy include:
Carbon Chain Length: The length of the main carbon chain is a critical determinant of activity. While this compound has an eight-carbon backbone, related pheromones in other species feature different lengths. For example, the pheromone of the red palm weevil (Rhynchophorus ferrugineus) includes (4S,5S)-4-methylnonan-5-ol (ferrugineol), which has a nine-carbon chain. nih.gov This extension of the carbon chain, combined with a shift in the functional group, is crucial for species-specific recognition.
Position of the Methyl Branch: The location of the methyl group along the carbon chain is vital for receptor binding. This compound features a methyl group at the C-4 position. Its isomers, such as 2-methyloctan-1-ol (B1329788) or 5-methyloctan-4-one, exhibit different biological activities. researchgate.net Studies on the palmetto weevil (Rhynchophorus cruentatus) identified its pheromone as (4S, 5S)-5-methyloctan-4-ol (cruentol), highlighting how both methyl and hydroxyl group positions define the active molecule. researchgate.net
Functional Group Type and Position: this compound is a primary alcohol. Its activity is often compared to related compounds with different functional groups, such as ketones, esters, or carboxylic acids. In several Oryctes species, for instance, the corresponding ester (ethyl 4-methyloctanoate) and carboxylic acid (4-methyloctanoic acid) are potent pheromone components, whereas the alcohol itself may be less active or inactive for certain species. researchgate.net In the red palm weevil, the pheromone blend includes both an alcohol (ferrugineol) and a ketone (ferrugineone), demonstrating that both functional groups are part of the chemical signal. The position of this group is also critical; moving the hydroxyl group from C-1, as in this compound, to an internal position dramatically alters the molecular shape and its interaction with a receptor.
Stereochemistry: As chiral molecules, the absolute configuration (R or S) at the stereocenters is often the most critical factor for biological activity. For many insects, only one specific enantiomer is active, while the other may be inactive or even inhibitory. For example, in the coconut rhinoceros beetle (Oryctes rhinoceros), the (R)-enantiomer of ethyl 4-methyloctanoate is highly attractive, while the (S)-enantiomer is only weakly attractive. researchgate.net Similarly, the natural pheromone of the red palm weevil is specifically (4S,5S)-4-methylnonan-5-ol. nih.gov
Table 1: Correlation of Structural Motifs in this compound Analogues with Pheromonal Activity
| Compound | Structural Modification vs. This compound | Target Species Example | Observed Biological Activity | Source |
|---|---|---|---|---|
| This compound | Reference Compound | Oryctes agamemnon (Date Palm Root Borer) | Identified in male volatiles. researchgate.net | researchgate.netpherobase.com |
| Ethyl 4-methyloctanoate | Functional group change (Alcohol → Ester) | Oryctes rhinoceros (Coconut Rhinoceros Beetle) | Strong attractant; (R)-enantiomer is highly active. researchgate.net | researchgate.net |
| 4-Methyloctanoic acid | Functional group change (Alcohol → Carboxylic Acid) | Oryctes elegans | Aggregation pheromone. researchgate.net | researchgate.net |
| (4S,5S)-4-Methylnonan-5-ol (Ferrugineol) | +1 Carbon in chain; Hydroxyl at C-5 | Rhynchophorus ferrugineus (Red Palm Weevil) | Major component of aggregation pheromone. nih.gov | nih.gov |
| (4S, 5S)-5-Methyloctan-4-ol (Cruentol) | Methyl at C-5; Hydroxyl at C-4 | Rhynchophorus cruentatus (Palmetto Weevil) | Male-produced aggregation pheromone. researchgate.net | researchgate.net |
| (R)-2-Methylbutan-1-ol | Shorter chain (4C vs 8C); Methyl at C-2 | Phymatodes lecontei | Male-produced aggregation pheromone component. illinois.edu | illinois.edu |
Design and Evaluation of this compound Derivatives for Modified Biological Properties
The design and evaluation of derivatives and structural analogues of this compound are fundamental to SAR studies. This process involves the synthesis or acquisition of structurally related molecules and testing their biological effects, typically through electroantennography (EAG) and behavioral assays (e.g., olfactometer or field trapping). These investigations aim to map the "receptive space" of the target insect's pheromone receptors.
For instance, in the functional characterization of the pheromone receptor RferOR1 in the red palm weevil, a panel of compounds structurally related to the native pheromone (ferrugineol) was tested. nih.gov This panel included isomers and analogues with variations in chain length and functional group position.
Key findings from such evaluations include:
Receptor Specificity: Studies on R. ferrugineus showed that its receptor, RferOR1, responded strongly to the natural pheromone components ferrugineol and ferrugineone. It also showed minor responses to other compounds like nonan-5-ol, nonan-5-one, and 5-methyloctan-4-one, which are structurally similar. biorxiv.org However, it did not respond to the pheromone of a related weevil, (E)‑6-methylhept-2-en-4-ol (rhynchophorol), demonstrating high specificity. nih.gov
Impact of Isomerism: The evaluation of different isomers is crucial. In one study, researchers tested the EAG responses of the western flower thrips to the (R) and (S) enantiomers of 7-methyltricosane, showing that both were bioactive, but the racemate was most active. researchgate.net While not a derivative of this compound, this principle of evaluating stereoisomers is central to pheromone research. The synthesis and testing of specific enantiomers of analogues like 4-methylheptan-3-ol have been key to identifying the active components for bark beetles and ants. researchgate.net
Host-Pheromone Synergy: The design of effective lures often involves evaluating pheromone derivatives in combination with host plant volatiles. The attraction of weevils is frequently synergized by plant-derived compounds, and research into pheromone receptors is beginning to uncover the molecular basis for this, finding that the same receptor may be activated by both the pheromone and certain host volatiles. nih.gov
The systematic evaluation of these designed analogues provides a detailed picture of the structural requirements for receptor activation and subsequent behavioral responses.
Table 2: Evaluation of this compound Analogues and Their Biological Response
| Analogue/Derivative | Structural Modification | Test Species | Evaluation Method | Observed Biological Property/Response | Source |
|---|---|---|---|---|---|
| Ferrugineol ((4S,5S)‑4-methylnonan-5-ol) | C9 chain, OH at C-5 | R. ferrugineus | Heterologous Expression (in Drosophila ORNs) | Strong activation of RferOR1 receptor (mean response ~106 spikes/s). | |
| Ferrugineone ((S)‑4-methylnonan-5-one) | C9 chain, Ketone at C-5 | R. ferrugineus | Heterologous Expression (in Drosophila ORNs) | Strong activation of RferOR1 receptor (mean response ~95 spikes/s). | |
| 5-Methyloctan-4-one | C8 chain, Ketone at C-4, Methyl at C-5 | R. ferrugineus | Heterologous Expression (in Drosophila ORNs) | Minor activation of RferOR1 receptor. | biorxiv.org |
| Nonan-5-ol | C9 chain, no methyl branch, OH at C-5 | R. ferrugineus | Heterologous Expression (in Drosophila ORNs) | Minor activation of RferOR1 receptor. | |
| Phoenicol (3-methyloctan-4-ol) | C8 chain, OH at C-4, Methyl at C-3 | R. palmarum | Heterologous Expression (in Drosophila ORNs) | Activation of the RpalOR1 receptor. nih.gov | nih.gov |
| Ethyl (R)-4-methyloctanoate | Ester functional group, (R)-enantiomer | CRB-G (Coconut Rhinoceros Beetle) | Field Trapping | Highly attractive to both males and females. researchgate.net | researchgate.net |
| Ethyl (S)-4-methyloctanoate | Ester functional group, (S)-enantiomer | CRB-G (Coconut Rhinoceros Beetle) | Field Trapping | Only weakly attractive. researchgate.net | researchgate.net |
Computational Chemistry and Molecular Modeling of 4 Methyloctan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules from first principles. nih.govarxiv.org For 4-methyloctan-1-ol, these calculations can predict its three-dimensional geometry, the distribution of electron charge across the molecule, and the energies and shapes of its molecular orbitals. scielo.org.bo These properties are fundamental to understanding its chemical behavior.
A key aspect of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and a lower energy requirement for electronic excitation. wikipedia.orgwuxiapptec.com For instance, the reactivity in reactions like halogenations and certain cyclizations has been correlated with the LUMO energy of the electrophile and the HOMO-LUMO gap of the reacting system. wuxiapptec.com
QM calculations provide detailed predictions of various electronic properties. DFT methods can be employed to compute these values, offering a theoretical framework to assess the molecule's stability and reactivity. researchgate.netresearchgate.net
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor. ossila.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. ossila.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the energy of the lowest electronic excitation. wikipedia.orgwuxiapptec.com |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Influences intermolecular forces and solubility. researchgate.net |
| Atomic Partial Charges | The distribution of electron charge among the atoms in the molecule. | Crucial for understanding electrostatic interactions and reactivity sites. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.gov For this compound, MD simulations reveal how the molecule folds and flexes and how individual molecules interact with each other in a liquid state.
Conformational Analysis: The presence of a methyl group on the fourth carbon of the octanol (B41247) chain introduces branching, which significantly influences the molecule's accessible conformations compared to its linear isomer, n-octanol. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov This analysis helps in understanding how the molecule's shape affects its physical properties.
| Interaction Pair | Typical RDF Peak Position (Å) | Interpretation |
|---|---|---|
| Hydroxyl O -- Hydroxyl H | ~1.8 Å | Represents the direct hydrogen bond length between a donor H and an acceptor O. aip.org |
| Hydroxyl O -- Hydroxyl O | ~2.8 Å | Indicates the distance between oxygen atoms of two hydrogen-bonded alcohol molecules. mdpi.com |
| Terminal Methyl C -- Terminal Methyl C | Variable (~4-5 Å) | Reflects the packing and organization of the hydrophobic alkyl tails in the liquid. aip.org |
Development and Refinement of Empirical Force Fields for Methyl-Branched Alcohols
Classical MD simulations rely on empirical force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms. uiuc.edu The accuracy of an MD simulation is entirely dependent on the quality of the force field used. Developing and refining force fields for specific classes of molecules, like methyl-branched alcohols, is a critical area of research.
Several widely used force fields, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), have been parameterized for organic molecules. nih.govrutgers.edu However, initial parameter sets, often developed for smaller or less complex molecules, may not accurately reproduce the properties of more complex structures like long-chain or branched alcohols. For example, early OPLS-AA models incorrectly predicted that long-chain alcohols like 1-octanol (B28484) and 1-decanol (B1670082) would spontaneously crystallize at room temperature. nih.govacs.org
The refinement process involves adjusting force field parameters to better match high-level QM calculations and experimental data. nih.gov Key adjustments for alcohols often include:
Torsional Parameters: Dihedral angle parameters are adjusted to reproduce the rotational energy profiles calculated by QM methods. rutgers.edunih.gov
Non-bonded Parameters: Lennard-Jones parameters (defining van der Waals interactions) and atomic partial charges are optimized to reproduce experimental condensed-phase properties, such as the density and heat of vaporization. rutgers.eduaip.org
To address the shortcomings of the original OPLS-AA force field for long-chain molecules, a refined version known as L-OPLS was developed by modifying parameters for hydrocarbons. acs.org A "mixed-OPLSAA" approach, which uses L-OPLS parameters for the hydrocarbon tail and the original OPLS-AA parameters for the hydroxyl group, has shown improved performance for long-chain alcohols. nih.gov Similarly, the CHARMM General Force Field (CGenFF) provides a robust set of parameters for drug-like molecules, including those with functionalities found in this compound, and is designed to be compatible with existing CHARMM force fields for biomolecules. researchgate.net
| Force Field | Key Features | Refinements for Alcohols |
|---|---|---|
| OPLS-AA | All-atom force field widely used for organic liquids and proteins. | Initial parameters showed issues with long-chain alcohols (e.g., premature freezing). nih.govacs.org |
| L-OPLS / Mixed-OPLSAA | Refined OPLS parameters, particularly for long alkyl chains. | Corrects deficiencies in reproducing density and enthalpy of vaporization for long-chain alcohols. nih.govacs.org |
| CHARMM (CGenFF) | All-atom force field with extensive parameters for biomolecules and drug-like compounds. | Provides a validated and extensible parameter set for a wide range of chemical groups, including alcohols. researchgate.net |
| TraPPE-UA | United-atom force field where CH, CH₂, and CH₃ groups are treated as single particles. | Offers computational efficiency; parameters are optimized to reproduce phase equilibria data. chemrxiv.org |
Future Research Directions and Emerging Paradigms for 4 Methyloctan 1 Ol
Advancement in Stereocontrolled Synthesis of Methyl-Branched Alcohols
The biological activity of chiral molecules like 4-Methyloctan-1-ol is often dependent on their stereochemistry. Consequently, a primary focus of future synthetic research is the development of efficient and highly selective methods for producing specific stereoisomers. Current strategies often result in racemic mixtures, but advancements are paving the way for precise stereocontrol.
Future research will likely concentrate on several key areas:
Asymmetric Catalysis : The use of chiral catalysts, particularly those based on transition metals like iridium, palladium, and copper, is a burgeoning field. chinesechemsoc.orgua.es These catalysts can facilitate enantioselective C-C bond formation or asymmetric hydrogenation, enabling the direct synthesis of a desired enantiomer of this compound. Research into novel phosphoramidite (B1245037) ligands and cooperative catalysis systems, which combine a metal catalyst with an organocatalyst, promises to yield even higher levels of stereoselectivity. chinesechemsoc.orgresearchgate.net
Enzymatic and Chemo-enzymatic Methods : Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. The application of lipases for the enzymatic kinetic resolution (EKR) of racemic alcohols or their precursors is a proven strategy. researchgate.net Future work will involve screening for novel enzymes with higher activity and selectivity towards this compound and developing chemo-enzymatic cascades where a chemical reaction creates a substrate for an enzymatic resolution step in a one-pot process.
Substrate-Controlled Synthesis : This approach involves using chiral starting materials derived from the natural "chiral pool" to guide the stereochemical outcome of the reaction sequence. Additionally, methods involving chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction before being cleaved, will continue to be refined for greater efficiency. researchgate.net
Novel Reaction Methodologies : The exploration of innovative reactions, such as the stereocontrolled complexation of vinylcyclopropanes with zirconocene (B1252598) reagents or multicomponent coupling reactions, offers new pathways to construct the chiral carbon center. acs.orgorganic-chemistry.org Photochemical synthesis under chiral catalysts is another emerging paradigm that could provide unique reactivity and selectivity. chinesechemsoc.org
| Synthetic Strategy | Core Principle | Potential Advancement for this compound |
| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Ir, Pd, Cu) or organocatalysts to create a chiral environment that favors the formation of one stereoisomer over another. chinesechemsoc.orgua.es | Development of a catalyst specifically tailored for the alkyl chain structure, improving enantiomeric excess (>99%) and turnover frequency. |
| Enzymatic Kinetic Resolution (EKR) | A specific enzyme (e.g., lipase) selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net | Discovery or engineering of an enzyme with high enantioselectivity (E-value >200) for this compound, enabling large-scale, cost-effective production of a single enantiomer. |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products (e.g., amino acids, terpenes) as starting materials. | Designing a synthetic route starting from a C5 or C6 chiral building block (e.g., from citronellol (B86348) or an amino acid derivative) to set the stereocenter at C4. |
| Photoredox Catalysis | Use of visible light to drive catalytic cycles, often in combination with transition metal catalysts, to enable novel bond formations under mild conditions. chinesechemsoc.org | A light-driven, iridium-catalyzed asymmetric cross-coupling reaction could be developed to construct the C-C bond at the chiral center with high stereocontrol. chinesechemsoc.org |
Comprehensive Elucidation of Intricate Biosynthetic Pathways
While this compound has been identified as a volatile organic compound (VOC) from various microorganisms, its precise biosynthetic pathway remains largely unelucidated. mdpi.comuni-rostock.de Understanding how nature produces this compound is critical for developing biotechnological production methods and for comprehending its ecological role. Future research will pivot from simple identification to a detailed molecular-level investigation of its biogenesis.
Key research directions include:
Genomic and Transcriptomic Analysis : By sequencing the genomes of microorganisms known to produce this compound, researchers can identify potential biosynthetic gene clusters (BGCs). These clusters often contain genes for enzymes like polyketide synthases (PKS) or fatty acid synthases (FAS), which are the likely starting points for the carbon backbone. uni-hannover.de Comparative transcriptomics can reveal which genes are upregulated during compound production.
Isotope Labeling Studies : Advanced techniques like 13C-based metabolism analysis are essential for tracing the flow of carbon atoms from primary metabolites (e.g., acetate (B1210297), pyruvate) into the final product. d-nb.inforesearchgate.net Feeding microorganisms stable isotope-labeled substrates and analyzing the labeling pattern in the resulting this compound can definitively identify its precursors and validate proposed pathways. d-nb.info
Heterologous Expression and Enzyme Characterization : Once candidate genes are identified, they can be expressed in a well-characterized host organism, such as E. coli or Saccharomyces cerevisiae. uni-hannover.de This allows for the in vitro characterization of individual enzymes to confirm their function and role in the biosynthetic cascade, such as the specific reductases and tailoring enzymes that modify the initial carbon chain.
The prevailing hypothesis is that this compound biosynthesis originates from fatty acid or polyketide metabolism, where a methyl branch is introduced by a specific methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor, followed by a series of reduction steps to yield the primary alcohol.
Expanding Applications of this compound in Sustainable Biocontrol and Material Science
The future utility of this compound is expected to expand significantly into areas focused on sustainability, particularly in agriculture and materials. Its properties as a naturally derived volatile compound make it an attractive candidate for green technologies.
Sustainable Biocontrol : Many microbial volatiles, including alcohols like 1-octanol (B28484) and 3-methylbutan-1-ol, have demonstrated potent antifungal activity against major plant pathogens such as Fusarium and Botrytis cinerea. nih.govmdpi.comfrontiersin.org Future research will involve rigorously testing the specific efficacy of this compound and its individual stereoisomers as a bio-fumigant or biocontrol agent. This includes in-planta assays to confirm its effectiveness in a realistic agricultural setting and studies to elucidate its mode of action, such as inhibiting spore germination or disrupting fungal cell membranes. mdpi.comfrontiersin.org Its application could lead to a new generation of biopesticides that reduce reliance on synthetic chemical fungicides. mdpi.com
Material Science and Polymer Chemistry : Branched-chain alcohols can serve as valuable monomers or chain-transfer agents in polymer synthesis. The methyl branch in this compound can influence the physical properties of polymers, such as lowering the glass transition temperature, increasing flexibility, or altering crystallinity. Future research could explore the incorporation of this compound into polyesters, polyacrylates, or polyurethanes to create novel biomaterials or specialty plastics with tailored properties. It could also be used as a precursor for producing plasticizers or surfactants with improved biodegradability compared to current petrochemically-derived options. ontosight.ai
Development of Novel and Highly Sensitive Bioanalytical Detection Technologies
To support research into its biosynthesis and applications, there is a parallel need for more advanced analytical methods capable of detecting and quantifying this compound at trace levels, particularly in complex biological and environmental matrices.
Future developments will focus on:
Advanced Chromatographic Techniques : While gas chromatography-mass spectrometry (GC-MS) is the standard, future methods will increasingly employ comprehensive two-dimensional gas chromatography (GC×GC-MS). researchgate.net This technique provides vastly superior resolving power, which is crucial for separating this compound from isomeric compounds and other volatiles in a complex sample, such as a microbial headspace or a plant extract. researchgate.net The use of chiral columns in a GC×GC setup would further enable the baseline separation and quantification of individual enantiomers.
Enhanced Sample Preparation : The sensitivity of any method is often limited by the sample preparation step. Future research will refine and apply techniques like stir bar sorptive extraction (SBSE) and solid-phase microextraction (SPME) to selectively pre-concentrate this compound from a sample matrix. acs.org The development of novel derivatization agents that react specifically with the alcohol can improve its chromatographic behavior and detection sensitivity in mass spectrometry. acs.orgmdpi.com
Biosensor Technology : A forward-looking paradigm is the creation of highly specific biosensors for the real-time detection of this compound. This could involve immobilizing an enzyme or a receptor protein that specifically binds to the molecule onto a transducer. Such a device could provide instantaneous readings, which would be invaluable for monitoring fermentation processes or for in-field detection in agricultural settings.
High-Resolution Mass Spectrometry (HRMS) : The use of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability aids in the confident identification of this compound in complex mixtures without relying solely on retention time and allows for the elucidation of its elemental formula, distinguishing it from other compounds with the same nominal mass.
| Detection Technology | Principle | Future Application for this compound |
| GC×GC-MS | Comprehensive two-dimensional gas chromatography coupled to mass spectrometry. researchgate.net | Baseline separation of (R)- and (S)-4-methyloctan-1-ol from other isomeric alcohols in complex microbial volatile profiles. |
| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts and concentrates analytes from a liquid sample, followed by thermal desorption into a GC. acs.org | Ultra-trace quantification (ng/L levels) of this compound in water samples or wine to study its environmental fate or role as a flavor compound. |
| Fluorescent Probes | A molecule designed to exhibit a change in fluorescence upon selectively binding to a target analyte. researchgate.net | Development of a probe that can detect intracellular this compound, enabling visualization of its production and localization within a microbial cell factory. |
| HPLC-MS/MS | High-performance liquid chromatography coupled to tandem mass spectrometry. nih.govadelaide.edu.au | Analysis of non-volatile precursors or metabolites of this compound in cellular extracts to help elucidate its biosynthetic pathway. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyloctan-1-ol, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized via reduction of 4-methyloctanoic acid using agents like LiAlH₄ or NaBH₄. Purity is validated through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, experimental protocols should detail reaction conditions (e.g., solvent, temperature) and purification steps (e.g., distillation, chromatography). Ensure comparison with spectral data from authoritative databases like PubChem or CAS .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H and 13C NMR : To confirm branching and hydroxyl group placement.
- IR Spectroscopy : To identify the O-H stretch (~3200–3600 cm⁻¹).
- GC-MS : For molecular weight confirmation and purity assessment.
Cross-reference data with literature or databases (e.g., NIST Chemistry WebBook) to validate structural assignments .
Q. How should researchers document the synthesis and characterization of this compound in publications?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Include detailed procedures, reagents, and instrumentation.
- Supporting Information : Provide raw spectral data (NMR, GC-MS) for novel compounds.
- Literature Comparison : Cite prior syntheses of analogous alcohols to contextualize methods. Avoid redundancy between text and tables .
Advanced Research Questions
Q. How can researchers address challenges in resolving enantiomers of this compound derivatives during stereochemical analysis?
- Methodological Answer : For chiral derivatives (e.g., esters or acids):
- Chiral GC Columns : Use β-cyclodextrin columns to separate enantiomers of hydrolyzed acids (e.g., 4-methyloctanoic acid).
- Derivatization : Convert esters to acids via hydrolysis (KOH/ethanol) for improved resolution.
- Comparative Analysis : Match retention times with enantiomerically enriched standards .
Q. How to design experiments to investigate this compound’s role in insect aggregation pheromones?
- Methodological Answer :
- Field Trapping : Test synthetic this compound alongside ethyl 4-methyloctanoate (a known pheromone component) in CRB-G beetle studies.
- Electroantennography (EAG) : Measure antennae responses to identify bioactive compounds.
- Behavioral Assays : Compare attraction rates between isolated compounds and natural pheromone blends. Note that this compound alone may lack activity but could synergize with other volatiles .
Q. How to reconcile contradictory findings in bioactivity studies of this compound?
- Methodological Answer : Address discrepancies by:
- Purity Verification : Re-analyze compounds for contaminants using high-resolution GC-MS.
- Dose-Response Curves : Test bioactivity across concentrations to identify threshold effects.
- Species-Specificity : Validate assays in multiple model systems (e.g., different insect species or enzymatic pathways). Cross-reference ecological context (e.g., plant-host interactions) to explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
